molecular formula C20H16N2O6S B3726130 ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3726130
M. Wt: 412.4 g/mol
InChI Key: RBFSWDDMUPOBBI-SKCGTWTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a hydroxylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the nitrophenyl and hydroxylphenyl groups. Common reagents used in these reactions include ethyl acetoacetate, 3-hydroxybenzaldehyde, and 4-nitroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL [ [ (Z)-ETHOXY (PHENYL)METHYLIDENE]AMINO]ACETATE: Another compound with a similar structure but different functional groups.

    Other thiophene derivatives: Compounds with variations in the substituents on the thiophene ring, which may exhibit different chemical and biological properties.

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-2-28-20(25)17-18(24)16(11-12-4-3-5-15(23)10-12)29-19(17)21-13-6-8-14(9-7-13)22(26)27/h3-11,23-24H,2H2,1H3/b16-11-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSWDDMUPOBBI-SKCGTWTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)O)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

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